molecular formula C6H6BrNO2 B3237020 2-Bromo-6-methoxypyridin-3-ol CAS No. 1379338-36-9

2-Bromo-6-methoxypyridin-3-ol

Cat. No.: B3237020
CAS No.: 1379338-36-9
M. Wt: 204.02 g/mol
InChI Key: PLAPIKZMILIDTM-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxypyridin-3-ol is a halogenated heterocyclic compound belonging to the class of pyridinols. It has a molecular formula of C6H6BrNO2 and a molecular weight of 204.02 g/mol . This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a hydroxyl group at the third position on the pyridine ring. It serves as a versatile building block in organic synthesis due to the presence of several reactive sites on its structure, allowing for diverse functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxypyridin-3-ol has been reported in several research publications. One approach involves the selective bromination of 6-methoxypyridin-3-ol using N-bromosuccinimide as a brominating agent. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include the use of a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxypyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve the use of solvents like ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted pyridinols, depending on the nucleophile used.

    Oxidation Reactions: Products include pyridine-3,6-dione derivatives.

    Reduction Reactions: Products include 6-methoxypyridin-3-ol.

Scientific Research Applications

2-Bromo-6-methoxypyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxypyridin-3-ol and its derivatives is often studied in the context of their biological activities. For instance, its derivatives have demonstrated neuroprotective properties by modulating specific molecular targets and pathways involved in neurodegeneration. The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methoxypyridin-3-ol is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, along with a hydroxyl group at the third position. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-bromo-6-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAPIKZMILIDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2-bromo-6-chloropyridin-3-ol (1 eq.) and DMF (0.2 M) is added NaOMe (2.2 eq.). The solution is allowed to warm to room temperature as the cooling bath expires and allowed to stir at room temperature for 24 h. The reaction is quenched with saturated NH4Cl and diluted with water. The aqueous solution is extracted with EtOAc. The combined EtOAc layers are dried over MgSO4, concentrated in vacuo, and purified by column chromatography to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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